4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This process involves a seven-step synthesis with an overall yield of 31%. The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave techniques to enhance the efficiency and yield of the synthesis. This approach allows for the robust preparation of pyrrolopyrimidine derivatives, including those with chlorine atoms in specific positions .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, particularly involving chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve inert atmospheres and controlled temperatures to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as a building block for various therapeutic agents.
Tofacitinib: A JAK inhibitor with a similar pyrrolopyrimidine core, used in the treatment of rheumatoid arthritis.
Uniqueness
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .
Properties
Molecular Formula |
C11H13ClN4O |
---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
4-(4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-6-8-9(12)14-11(15-10(8)13-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
MSJGOUSBFLACRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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